molecular formula C9H10N2O B037769 (1-methyl-1H-benzo[d]imidazol-5-yl)methanol CAS No. 115576-91-5

(1-methyl-1H-benzo[d]imidazol-5-yl)methanol

Cat. No. B037769
M. Wt: 162.19 g/mol
InChI Key: FNWIOHZJMSLWCF-UHFFFAOYSA-N
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Patent
US09200008B2

Procedure details

Under an argon gas flow, lithium aluminum hydride (9.70 g, 256 mmol) was suspended in tetrahydrofuran (100 ml); and under an ice cooling, a solution (100 ml) of ethyl 1-methyl-1H-benzimidazole-5-carboxylate (26.1 g, 128 mmol) prepared in the Step 1-1-4 in tetrahydrofuran was slowly added thereto. The mixture was stirred under an ice cooling for one hour. Under an ice cooling, a saturated sodium bicarbonate solution was slowly added to the mixture. The precipitate was removed by filtration, and the residue was concentrated. The concentrate was dissolved in chloroform, and the solution was washed with a saturated sodium bicarbonate solution and then concentrated. The concentrate was purified by silica gel column chromatography (chloroform:methanol=10:1 to 5:1) to give the title compound (11.4 g, 55%) as a light-red powder.
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
55%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][N:8]1[C:12]2[CH:13]=[CH:14][C:15]([C:17](OCC)=[O:18])=[CH:16][C:11]=2[N:10]=[CH:9]1.C(=O)(O)[O-].[Na+]>O1CCCC1>[CH3:7][N:8]1[C:12]2[CH:13]=[CH:14][C:15]([CH2:17][OH:18])=[CH:16][C:11]=2[N:10]=[CH:9]1 |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
9.7 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CN1C=NC2=C1C=CC(=C2)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under an ice cooling for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the residue was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The concentrate was dissolved in chloroform
WASH
Type
WASH
Details
the solution was washed with a saturated sodium bicarbonate solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by silica gel column chromatography (chloroform:methanol=10:1 to 5:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1C=NC2=C1C=CC(=C2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 11.4 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.